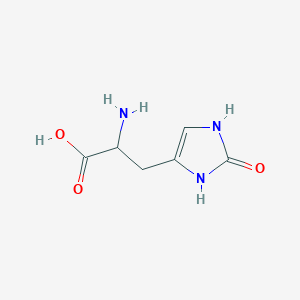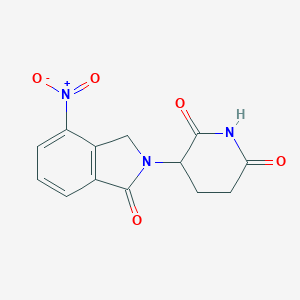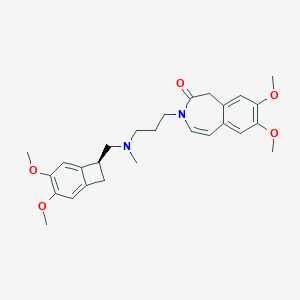
脱氢依伐布雷定
描述
Molecular Structure Analysis
The molecular structure of Dehydro Ivabradine is represented by the molecular formula C27H34N2O5 . The compound has a molecular weight of 466.6 g/mol . The IUPAC name for Dehydro Ivabradine is 3- [3- [ [ (7 S )-3,4-dimethoxy-7-bicyclo [4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1 H -3-benzazepin-2-one .科学研究应用
射血分数降低的心力衰竭
脱氢依伐布雷定在临床上的适应症是用于治疗射血分数降低的心力衰竭患者,这些患者维持相对窦性心律,且对 β 受体阻滞剂治疗无效 . 为了优化心率控制,建议积极向上调整脱氢依伐布雷定的剂量 .
心脏逆转重塑
心率本身的调节以及针对心力衰竭的药物剂量向上调整,都会导致心脏逆转重塑,最终导致死亡率和发病率的降低 .
超声心动图引导治疗
采用超声心动图引导的脱氢依伐布雷定治疗以调节心率,以最大程度地减少 E 波和 A 波之间的重叠,似乎对心力衰竭患者具有明显益处 . 与未接受超声心动图引导治疗的患者相比,这种方法促进了更好的心脏逆转重塑,并带来了更理想的临床结局 .
慢性心力衰竭
脱氢依伐布雷定是一种“funny”通道(If)抑制剂,用于慢性心力衰竭患者,作为其他心力衰竭药物的辅助治疗 .
临床适应症的潜在扩展
下一个相关问题是关于脱氢依伐布雷定临床适应症的潜在扩展,以涵盖更广泛的疾病范围 . 必须承认,对于患有射血分数保留的心力衰竭、急性心力衰竭、败血症或稳定型心绞痛的患者,脱氢依伐布雷定可能不会产生明显的临床益处 .
作用机制
Target of Action
Dehydro Ivabradine primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels , also known as the “funny” channels . These channels are located in the sinoatrial node of the heart and are responsible for determining the heart rate .
Mode of Action
Dehydro Ivabradine acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node . It binds by entering and attaching to a site on the channel pore from the intracellular side and disrupts If ion current flow . This interaction prolongs diastolic depolarization, resulting in a lower heart rate .
Biochemical Pathways
Dehydro Ivabradine’s action affects several biochemical pathways. It has been shown to enhance autophagy and inhibit the PI3K/AKT/mTOR/p70S6K pathway . This pathway is involved in cell cycle regulation and growth, and its inhibition can lead to a reduction in heart rate .
Pharmacokinetics
The pharmacokinetics of Dehydro Ivabradine are similar to those of Ivabradine. It is metabolized in the liver, primarily by the CYP3A4 enzyme . Its pharmacokinetics can be altered by strong CYP3A4 inhibitors such as ketoconazole or macrolide antibiotics . The pharmacokinetics of Ivabradine are similar in patients with mild and moderate hepatic impairment compared with those with normal hepatic function .
Result of Action
The primary result of Dehydro Ivabradine’s action is a reduction in heart rate . This leads to more blood flow to the myocardium, reducing myocardial oxygen demand, enhancing diastolic filling, stroke volume, and coronary perfusion time . It is used to reduce the risk of hospitalization for worsening heart failure in adult patients and for treatment of stable symptomatic heart failure .
Action Environment
The action of Dehydro Ivabradine can be influenced by environmental factors. For instance, the pH of the mobile phase in liquid chromatography can affect the peak shape and hence the quantitative accuracy of the method . Therefore, careful optimization of the mobile phase and columns is necessary when analyzing Dehydro Ivabradine .
安全和危害
生化分析
Cellular Effects
The cellular effects of Dehydro Ivabradine are not well-studied. Ivabradine, from which Dehydro Ivabradine is derived, has been shown to have significant effects on cellular processes. It reduces myocardial oxygen demand, enhances diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function
Molecular Mechanism
Ivabradine acts as a negative chronotropic agent by inducing a concentration-dependent blockade of the hyperpolarization-activated cyclic nucleotide gated (HCN) channel and If, resulting in up to a 20% reduction in heart rate
属性
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRHFYHXNSUAO-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583019 | |
| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086026-31-4 | |
| Record name | Dehydroivabradine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086026314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDROIVABRADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CPA7CZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper concerning Dehydro Ivabradine?
A1: The research paper [] primarily focuses on outlining an improved process for synthesizing Ivabradine. This involves using Dehydro Ivabradine as a precursor and subjecting it to hydrogenation. The paper also details an enhanced method for producing Dehydro Ivabradine itself. The primary emphasis is placed on optimizing the chemical synthesis procedures for these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
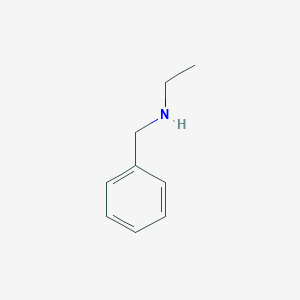
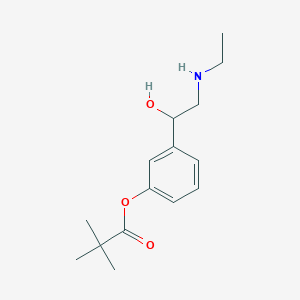

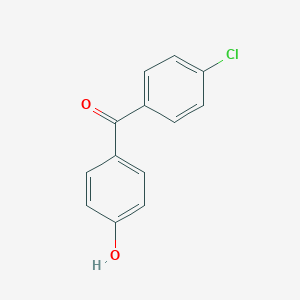
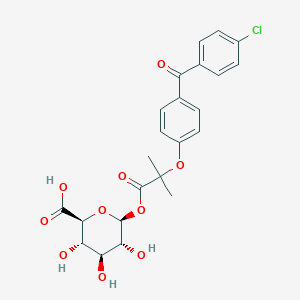
![Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194594.png)
![Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-](/img/structure/B194601.png)

![Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194606.png)

